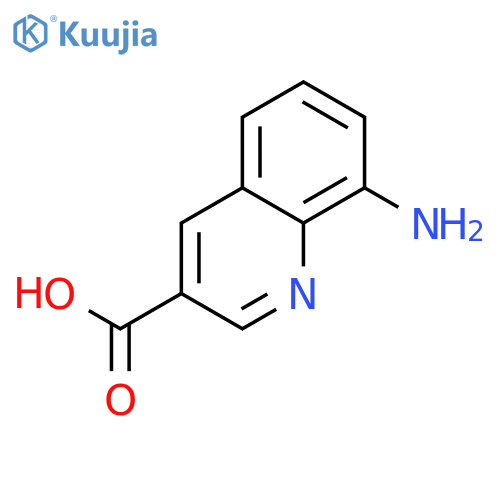Cas no 1416439-58-1 (8-Aminoquinoline-3-carboxylic acid)

1416439-58-1 structure
商品名:8-Aminoquinoline-3-carboxylic acid
CAS番号:1416439-58-1
MF:C10H8N2O2
メガワット:188.182722091675
MDL:MFCD22690569
CID:1016045
PubChem ID:71742991
8-Aminoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-aminoquinoline-3-carboxylic acid
- AK200350
- 3-Quinolinecarboxylic acid, 8-amino-
- FCH2309385
- Z1618000008
- 1416439-58-1
- DS-10229
- MFCD22690569
- A928744
- AKOS023411684
- EN300-263437
- CS-0155673
- 8-AMINOQUINOLINE-3-CARBOXYLICACID
- DB-141195
- AMY26450
- DTXSID401291185
- SB68425
- 8-Aminoquinoline-3-carboxylic acid
-
- MDL: MFCD22690569
- インチ: 1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14)
- InChIKey: GTIULENMBMXJGX-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])N=C2C(=C([H])C([H])=C([H])C2=C1[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 188.058577502g/mol
- どういたいしつりょう: 188.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 76.2
8-Aminoquinoline-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263437-0.05g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 0.05g |
$159.0 | 2024-06-18 | |
| eNovation Chemicals LLC | D256780-1g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 1g |
$715 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR625-50mg |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95+% | 50mg |
1168.0CNY | 2021-07-10 | |
| Chemenu | CM223409-1g |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 1g |
$916 | 2021-08-04 | |
| Ambeed | A216465-250mg |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 250mg |
$131.0 | 2025-03-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A901107-250mg |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | ≥95% | 250mg |
3,437.10 | 2021-05-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR1870-100MG |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 100MG |
¥ 871.00 | 2023-04-03 | |
| Enamine | EN300-263437-0.5g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 0.5g |
$530.0 | 2024-06-18 | |
| Enamine | EN300-263437-0.1g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 0.1g |
$235.0 | 2024-06-18 | |
| Chemenu | CM223409-1g |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 1g |
$852 | 2023-01-02 |
8-Aminoquinoline-3-carboxylic acid 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
1416439-58-1 (8-Aminoquinoline-3-carboxylic acid) 関連製品
- 21872-88-8(6-aminoquinoline-3-carboxylic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1416439-58-1)8-Aminoquinoline-3-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):449.0